molecular formula C14H13ClN2O3S B11004641 3-(2-(2-(4-Chlorophenyl)thiazol-4-yl)acetamido)propanoic acid

3-(2-(2-(4-Chlorophenyl)thiazol-4-yl)acetamido)propanoic acid

Cat. No.: B11004641
M. Wt: 324.8 g/mol
InChI Key: LNLWBBYRUWNJBZ-UHFFFAOYSA-N
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Description

3-(2-(2-(4-Chlorophenyl)thiazol-4-yl)acetamido)propanoic acid is a compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(2-(4-Chlorophenyl)thiazol-4-yl)acetamido)propanoic acid typically involves the formation of the thiazole ring followed by the introduction of the chlorophenyl and acetamido groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring. The chlorophenyl group can be introduced via electrophilic aromatic substitution, while the acetamido group can be added through nucleophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions under controlled conditions. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2-(2-(4-Chlorophenyl)thiazol-4-yl)acetamido)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

3-(2-(2-(4-Chlorophenyl)thiazol-4-yl)acetamido)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-(2-(4-Chlorophenyl)thiazol-4-yl)acetamido)propanoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The chlorophenyl group enhances the compound’s binding affinity, while the acetamido group can participate in hydrogen bonding and other interactions. These interactions can lead to the inhibition of microbial growth, reduction of inflammation, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal drug with a thiazole ring.

Uniqueness

3-(2-(2-(4-Chlorophenyl)thiazol-4-yl)acetamido)propanoic acid is unique due to its specific combination of functional groups, which confer distinct biological activities. The presence of the chlorophenyl group enhances its antimicrobial properties, while the acetamido group contributes to its anti-inflammatory and anticancer effects .

Properties

Molecular Formula

C14H13ClN2O3S

Molecular Weight

324.8 g/mol

IUPAC Name

3-[[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]acetyl]amino]propanoic acid

InChI

InChI=1S/C14H13ClN2O3S/c15-10-3-1-9(2-4-10)14-17-11(8-21-14)7-12(18)16-6-5-13(19)20/h1-4,8H,5-7H2,(H,16,18)(H,19,20)

InChI Key

LNLWBBYRUWNJBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=CS2)CC(=O)NCCC(=O)O)Cl

Origin of Product

United States

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